
Methyl 2-bromo-5-nitrobenzoate
描述
Methyl 2-bromo-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 2-position and a nitro group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, bromination, and esterification reactions . The typical synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring, often carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The conversion of the carboxylic acid group to a methyl ester, typically using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 2-bromo-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-amino-5-nitrobenzoate if an amine is the nucleophile.
Reduction: 2-bromo-5-aminobenzoate.
Hydrolysis: 2-bromo-5-nitrobenzoic acid.
科学研究应用
Methyl 2-bromo-5-nitrobenzoate is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 2-bromo-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the nitro group can participate in electron-withdrawing interactions, while the bromine atom can engage in halogen bonding .
相似化合物的比较
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-5-methylbenzoate
- Methyl 2-bromo-5-formylbenzoate
Uniqueness
Methyl 2-bromo-5-nitrobenzoate is unique due to the presence of both bromine and nitro groups on the benzene ring, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where such reactivity is desired .
属性
IUPAC Name |
methyl 2-bromo-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYYEKRZNRECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288757 | |
| Record name | Methyl 2-bromo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-36-5 | |
| Record name | 6942-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-bromo-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Bromo-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 2-bromo-5-nitrobenzoate in the synthesis of substituted nitrofluorenes and aminofluorenes?
A1: this compound serves as a crucial starting material in the synthesis. The research highlights the use of a palladium(0)-catalyzed Negishi coupling reaction where this compound reacts with various aromatic zinc species []. This coupling reaction forms a biaryl intermediate, which then undergoes chemoselective ester reduction followed by acid-promoted ring closure to yield the desired substituted nitrofluorenes. These nitrofluorenes can be further converted to aminofluorenes. The bromine and nitro substituents on the benzoate ring play a vital role in directing the regiospecificity of the Negishi coupling reaction, ultimately determining the substitution pattern in the final fluorene derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




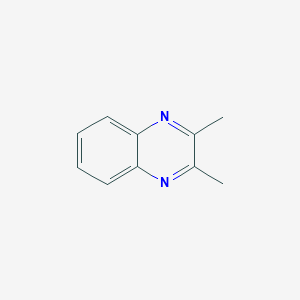
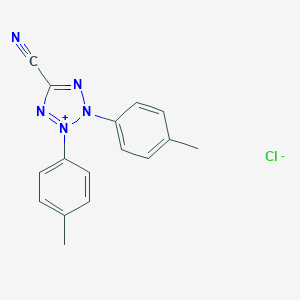
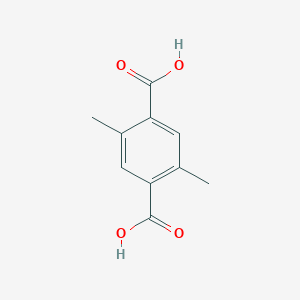
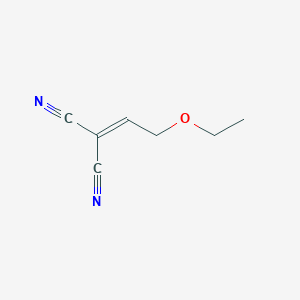
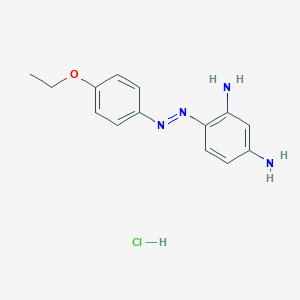
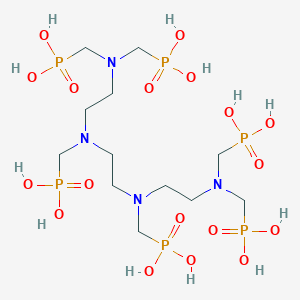
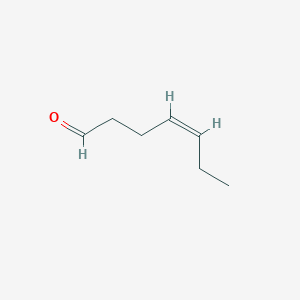
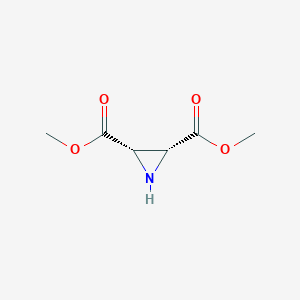
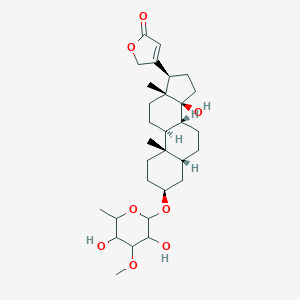
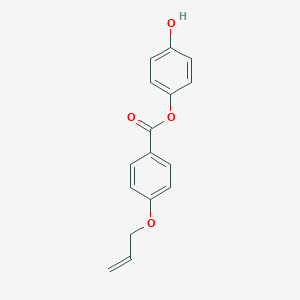
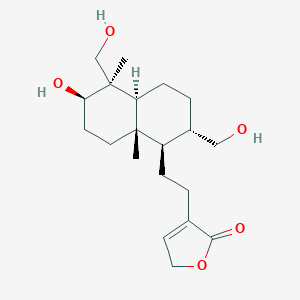
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
